Cyclohexanol, 2-(4-(phenylmethyl)-1-piperidinyl)-, trans-(+-)-
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Overview
Description
Cyclohexanol, 2-(4-(phenylmethyl)-1-piperidinyl)-, trans-(±)- is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring with a hydroxyl group and a piperidine ring substituted with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-(4-(phenylmethyl)-1-piperidinyl)-, trans-(±)- typically involves the reaction of cyclohexanone with 4-(phenylmethyl)-1-piperidine in the presence of a reducing agent. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone intermediate. The process is optimized for large-scale production by using efficient catalysts and reaction conditions that ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-(4-(phenylmethyl)-1-piperidinyl)-, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, substituted cyclohexanols, and various alcohol derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanol, 2-(4-(phenylmethyl)-1-piperidinyl)-, trans-(±)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-(4-(phenylmethyl)-1-piperidinyl)-, trans-(±)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 2-methyl-: This compound has a similar cyclohexanol structure but with a methyl group instead of the piperidine ring.
Cyclohexanol, 2-phenyl-: This compound features a phenyl group attached to the cyclohexanol ring.
Uniqueness
Cyclohexanol, 2-(4-(phenylmethyl)-1-piperidinyl)-, trans-(±)- is unique due to the presence of the piperidine ring substituted with a phenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
120446-83-5 |
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Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(1R,2R)-2-(4-benzylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO/c20-18-9-5-4-8-17(18)19-12-10-16(11-13-19)14-15-6-2-1-3-7-15/h1-3,6-7,16-18,20H,4-5,8-14H2/t17-,18-/m1/s1 |
InChI Key |
ZENDJZOIUGRXAX-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCC(CC2)CC3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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